
Vivianite
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Overview
Description
Vivianite (Fe₃(PO₄)₂·8H₂O) is a hydrated iron(II) phosphate mineral that crystallizes in the monoclinic system. Freshly exposed this compound is colorless but oxidizes upon contact with air, developing hues ranging from light green to deep blue or black due to Fe²⁺ oxidation to Fe³⁺ . It occurs in diverse environments, including anaerobic sediments, peat bogs, wastewater treatment plants (WWTPs), and archaeological sites where microbial activity facilitates its formation . This compound serves as a critical sink for phosphorus (P) in reducing environments, influencing nutrient cycling and sediment geochemistry . Its dehydration behavior, studied via thermogravimetric analysis, reveals a five-step water loss process between 105°C and 420°C, with structural stability dependent on hydration state .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vivianite can be synthesized through various methods, including the microbial reduction of ferrihydrite in the presence of phosphate ions. This process involves the use of dissimilatory iron-reducing bacteria, which facilitate the reduction of ferric iron to ferrous iron, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced from anaerobically digested sewage sludge. The addition of magnetic biochar to the sludge enhances the recovery of phosphorus as this compound. The process involves hydrothermal pretreatment and anaerobic digestion, optimizing conditions such as digestion time and temperature to maximize this compound formation .
Chemical Reactions Analysis
Dissolution Reactions Under Anoxic Conditions
Vivianite dissolution under anoxic conditions is pH- and temperature-dependent, governed by surface-controlled reactions. Key findings include:
pH Dependency
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Mechanism : Proton-promoted dissolution dominates at acidic to neutral pH (5–7). Nonstoichiometric dissolution occurs at alkaline pH (>7), where PO₄³⁻ release exceeds Fe²⁺ due to Fe(OH)₂ precipitation .
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Rate Law :
Rate=k⋅{H+}0.61
Temperature Dependency
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Activation Energy : Ea=20.3kJ mol−1, indicating hydrogen bridge dissociation as the rate-determining step .
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Dissolution Rates : Increase with temperature but remain surface-limited (Table 1).
Table 1: Anoxic Dissolution Rates of this compound
pH | Temperature (°C) | Rate (mol m⁻² h⁻¹) |
---|---|---|
5 | 25 | 1.2×10−2 |
6 | 25 | 8.4×10−3 |
7 | 25 | 3.7×10−3 |
9 | 25 | 5.6×10−4 |
6 | 75 | 1.1×10−2 |
Oxidation Reactions in Oxic Environments
This compound oxidizes readily in the presence of O₂, forming amorphous Fe(III)-PO₄ surface layers that inhibit dissolution .
Oxidation Kinetics
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Mechanism : Core-shell structure development, with a passivating Fe(III)-PO₄ layer reducing Fe²⁺/PO₄³⁻ release .
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Rate Law :
kox=A⋅e−Ea/(RT)
Impact of Oxidation on Dissolution
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Preoxidation reduces dissolution rates by up to 100-fold (Table 2) .
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Nonstoichiometric PO₄³⁻ release intensifies at higher oxidation degrees (Fe(III)/Fe(II) > 0.5) .
Table 2: Dissolution Rates of Preoxidized this compound (pH 6, 25°C)
Oxidation Degree (%) | P Release (μM) | Fe Release (μM) | Dissolution Rate (μM m⁻² h⁻¹) |
---|---|---|---|
0 | 48.2 | 72.3 | 3.9 |
30 | 12.1 | 18.2 | 1.2 |
50 | 5.8 | 8.7 | 0.4 |
100 | 0.9 | 0.9 | 0.02 |
Environmental and Agricultural Implications
Scientific Research Applications
Environmental Applications
Phosphorus Retention and Recovery
Vivianite plays a crucial role in phosphorus (P) retention in aquatic ecosystems, particularly in anoxic environments. Its formation is significant in sedimentary processes where it acts as a stable sink for phosphorus, thus preventing eutrophication. A study on Lake Groß-Glienicke demonstrated that this compound formation, induced by artificial iron amendments over two decades, has substantially contributed to phosphorus retention in sediment layers . This mechanism is vital for managing nutrient loads in freshwater systems.
Biomineralization and Wastewater Treatment
Recent research has highlighted the potential of this compound in wastewater treatment processes. Microbial processes can facilitate the synthesis of this compound from phosphorus-rich wastewater, effectively recovering phosphorus while simultaneously reducing pollution. For instance, studies have shown that certain bacteria can mediate the formation of this compound from organic waste, enhancing its recovery as a valuable resource for fertilizers . This biotechnological approach not only addresses environmental concerns but also promotes sustainable agricultural practices.
Agricultural Applications
Fertilizer Production
This compound's potential as a renewable source of phosphorus makes it an attractive candidate for fertilizer production. Its slow-release properties ensure that phosphorus is available to plants over extended periods, which can improve crop yields while minimizing runoff into water bodies. Research indicates that this compound can be precipitated from nutrient-rich wastewater using iron sources, leading to high-purity products suitable for agricultural use .
Nutrient Cycling
As a major phosphorus sink, this compound contributes to nutrient cycling within ecosystems. Its stability under anoxic conditions allows it to sequester phosphorus effectively, which can later be mobilized through specific environmental changes or biological processes. This characteristic is particularly beneficial in managing soil nutrients in agricultural settings.
Materials Science Applications
Photocatalytic Materials
This compound's unique structural properties have led to investigations into its use as a photocatalytic material for carbon dioxide reduction. The mineral's ability to absorb light and facilitate chemical reactions positions it as a promising candidate for developing sustainable energy technologies . Research into its photocatalytic efficiency could pave the way for innovative solutions to combat climate change.
Energy Production
This compound has also been explored as an energy source for extreme acidophilic microorganisms. Studies have shown that these organisms can utilize this compound in bioenergy production processes, highlighting its potential role in renewable energy applications . This aspect underscores this compound's versatility beyond traditional mineral applications.
Mechanism of Action
The mechanism of action of vivianite involves its dissolution and oxidation processes. Under anoxic conditions, this compound dissolves through a defect-driven mechanism, with dissolution rates influenced by pH and temperature. The oxidation of ferrous iron (Fe²⁺) in this compound involves the conversion of water ligands to hydroxide ions, leading to the collapse of the this compound structure and further oxidation .
Comparison with Similar Compounds
Phosphate Minerals
Vivianite belongs to a broader family of phosphate minerals, each with distinct cation compositions and formation conditions. Key comparisons include:
Table 1: Comparison of this compound with Phosphate Minerals
- Struvite: Competes with this compound in WWTPs for phosphate binding. Struvite scaling occurs in high-Mg²⁺/NH₄⁺ environments, while this compound dominates under Fe²⁺-rich, anoxic conditions .
- Variscite and Hydroxyapatite : Differ in cation composition (Al³⁺, Ca²⁺ vs. Fe²⁺) and solubility. Variscite forms in acidic soils, whereas hydroxyapatite is prevalent in biological systems .
Carbonate and Sulfide Minerals
Iron-bearing carbonates and sulfides often coexist with this compound in reducing environments:
Table 2: Comparison with Carbonate and Sulfide Minerals
- Siderite (FeCO₃) : this compound precipitates preferentially over siderite in phosphate-rich systems. In low-P environments, siderite dominates due to carbonate availability .
- Pyrite and FeS : Sulfide minerals form in Fe²⁺/S²⁻-rich systems, often preceding this compound in WWTPs. FeS compounds (e.g., mackinawite) indicate sulfidization, which inhibits this compound formation .
Oxidation Products and Variants
This compound undergoes oxidation, producing intermediate phases:
- Metathis compound : Partially oxidized Fe²⁺/Fe³⁺ phosphate (Fe²⁺₃-xFe³⁺x(PO₄)₂(OH)x·8H₂O), identified in WWTP scaling .
- Santabarbaraite : Amorphous Fe³⁺ phosphate, a common oxidation byproduct in oxygenated environments .
- Baricite : (Mg,Fe)₃(PO₄)₂·8H₂O, a Mg-bearing this compound variant, often misidentified as impure this compound in XRD analyses .
Environmental and Industrial Implications
- Wastewater Treatment : this compound scaling in centrifuges and pipes reduces operational efficiency. Its formation is pH-dependent and competes with Fe(III) oxides/hydroxides . Struvite and this compound scaling require tailored inhibition strategies, such as Fe/Mg dosing control .
- Agricultural Use : Synthetic this compound effectively alleviates iron chlorosis in calcareous soils, outperforming conventional Fe chelates (e.g., FeEDDHA) due to its slow release of Fe²⁺ and formation of bioavailable lepidocrocite (γ-FeOOH) .
Key Research Findings
Phosphorus Sequestration: this compound accounts for 45.7% of total P in this compound-rich sediments, significantly enhancing P retention compared to non-vivianite layers (13.1%) .
Microbial Influence : Tessarococcus lapidicaptus and Methylophilus spp. mediate this compound formation by creating localized reducing conditions, linking microbial activity to mineral authigenesis .
Thermodynamic Stability : this compound’s solubility product (log Ksp = -36.3) is lower than struvite (-13.2) but higher than hydroxyapatite (-58.5), reflecting its intermediate stability in aqueous systems .
Biological Activity
Vivianite, a hydrated iron phosphate mineral with the formula Fe32+(PO4)2·8H2O, has garnered attention for its biological significance, particularly in biogeochemical cycles and its potential applications in environmental and agricultural contexts. This article discusses the biological activity of this compound, focusing on its formation, dissolution mechanisms, and interactions with microorganisms.
1. Formation and Biosynthesis of this compound
This compound formation is primarily influenced by microbial activity in anoxic environments. The process involves dissimilatory iron reduction (DIR), where microorganisms reduce Fe(III) to Fe(II), facilitating the precipitation of this compound from iron oxides.
Key Factors Influencing this compound Formation:
- Microorganisms : Specific bacteria, such as Geobacter sulfurreducens, play a crucial role in the reduction of iron oxides, leading to this compound biosynthesis .
- Environmental Conditions : Factors such as pH, temperature, and the Fe/P molar ratio significantly affect the biosynthesis process .
- Crystal Surface Structure : The morphology of iron oxides influences microbial attachment and reduction rates, impacting this compound formation .
2. Dissolution Mechanisms
Understanding the dissolution kinetics of this compound is essential for assessing its role as a phosphorus source in various environments. Research indicates that the dissolution rates of this compound are highly dependent on pH levels.
Dissolution Characteristics:
- pH Influence : this compound solubility increases significantly at lower pH levels. For instance, at pH 5, complete dissolution occurs rapidly, while at pH 9, solubility decreases markedly .
- Non-Stoichiometric Dissolution : The dissolution process is non-stoichiometric under alkaline conditions, leading to varying concentrations of dissolved iron and phosphate ions .
3. Biological Interactions
This compound's interaction with microorganisms highlights its potential as an energy source in biogeochemical processes. Studies have demonstrated that certain acidophilic bacteria can utilize this compound as an energy source.
Microbial Utilization:
- Acidithiobacillus ferrooxidans : This bacterium can oxidize Fe2+ derived from this compound under low pH conditions, showcasing its ability to thrive on minerals like this compound and siderite .
4. Case Studies
Several studies illustrate the biological activity of this compound in different contexts:
Case Study 1: Microbial Reduction and this compound Formation
A study conducted using G. sulfurreducens demonstrated that under controlled laboratory conditions, the reduction of iron oxides led to significant this compound formation over a 30-day period. The study highlighted how varying electron donors affected microbial activity and subsequent mineral precipitation .
Case Study 2: Environmental Impact on Phosphorus Cycling
Research focusing on anaerobic digesters revealed that high concentrations of this compound enhance iron mobility in phosphorus-rich environments. This mobility facilitates better nutrient cycling and availability for microbial communities .
5. Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for identifying vivianite in sedimentary environments?
this compound identification requires a combination of methods to confirm its chemical composition and crystalline structure. Key techniques include:
- X-ray diffraction (XRD) to match diffraction patterns with reference data (e.g., JCPDS 30-622) .
- Optical microscopy to observe crystal morphology and color variations (e.g., blue hues from Fe³+ oxidation) .
- Energy-dispersive X-ray spectroscopy (EDX) for elemental analysis, confirming the presence of Fe, P, and O . These methods collectively address challenges like mineral impurities or oxidation state ambiguities.
Q. What environmental conditions favor this compound formation in anaerobic sediments?
this compound precipitates under reducing conditions where organic matter drives pH reduction and increases Fe²⁺/phosphate solubility. Critical factors include:
- Low redox potential : Organic decomposition consumes oxygen, stabilizing Fe²⁺ .
- pH < 6.5 : Enhances phosphate solubility and inhibits competing minerals like hydroxyapatite .
- Localized Fe and P sources : Often derived from decomposing organic materials (e.g., bones, plant matter) .
Q. How can this compound be distinguished from other iron phosphates in mixed mineral assemblages?
Differentiation requires sequential extraction combined with scanning electron microscopy (SEM) to isolate and visualize mineral phases. Magnetic separation is also effective due to this compound’s paramagnetic properties, unlike non-magnetic minerals like strengite .
Advanced Research Questions
Q. How do discrepancies arise in quantifying this compound content via chemical digestion vs. magnetic hysteresis, and how can they be resolved?
- Chemical digestion measures total Fe and P but may overestimate this compound if other Fe/P-bearing minerals are present.
- Magnetic hysteresis relies on this compound’s paramagnetism but requires heavy-liquid sediment separation to isolate high-density nodules . To resolve contradictions:
- Cross-validate results with XRD to confirm this compound’s dominance.
- Use thermomagnetic analysis to distinguish this compound from other paramagnetic phases .
Q. What experimental designs can address conflicting data on this compound’s stability under varying redox and pH conditions?
- Controlled laboratory simulations : Adjust pH (3–8) and Eh (−300 to +200 mV) while monitoring this compound dissolution/precipitation via ICP-MS for Fe²⁺/Fe³⁺ and phosphate concentrations.
- Long-term sediment core studies : Track this compound persistence across redox gradients using synchrotron-based XANES to map Fe speciation .
Q. How can researchers model this compound’s role in phosphorus sequestration in eutrophic systems?
- Geochemical modeling (e.g., PHREEQC) incorporating solubility constants for this compound (log K = ~−35.5) and competing phases .
- Isotopic tracing (δ⁵⁶Fe, δ¹⁸O) to distinguish biotic vs. abiotic Fe²⁺ oxidation pathways influencing phosphate binding .
Q. Methodological Challenges and Solutions
Q. What strategies mitigate sampling bias when analyzing this compound nodules in heterogeneous sediments?
- Density separation : Use sodium polytungstate (ρ = 2.8–3.0 g/cm³) to concentrate this compound nodules .
- High-resolution imaging : Combine micro-CT scanning with SEM-EDX to map spatial distribution without disturbing sediment layers .
Q. How should researchers handle contradictory XRD and Mossbauer spectroscopy results in this compound oxidation studies?
- XRD detects crystalline phases but may miss amorphous Fe³⁺ oxides.
- Mössbauer spectroscopy identifies Fe oxidation states but requires cryogenic conditions. Integrated approach : Pair both techniques with FTIR to detect phosphate bonding changes during oxidation .
Q. Data Interpretation Frameworks
Q. What statistical methods are appropriate for correlating this compound abundance with organic carbon content in sediment profiles?
- Multivariate regression to quantify relationships between %this compound, TOC, and Fe/P ratios.
- Principal component analysis (PCA) to identify latent variables (e.g., microbial activity, redox shifts) driving mineralization .
Q. How can meta-analysis resolve inconsistencies in reported this compound solubility across literature?
Properties
CAS No. |
14567-67-0 |
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Molecular Formula |
Fe3H14O12P2+6 |
Molecular Weight |
435.59 g/mol |
IUPAC Name |
iron(2+);phosphoric acid;tetrahydrate |
InChI |
InChI=1S/3Fe.2H3O4P.4H2O/c;;;2*1-5(2,3)4;;;;/h;;;2*(H3,1,2,3,4);4*1H2/q3*+2;;;;;; |
InChI Key |
XUGKISOGTYVYEG-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.[Fe+2].[Fe+2].[Fe+2] |
Origin of Product |
United States |
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